molecular formula C6H9F2N B14029322 4,4-Difluoro-6-azabicyclo[3.2.0]heptane

4,4-Difluoro-6-azabicyclo[3.2.0]heptane

Cat. No.: B14029322
M. Wt: 133.14 g/mol
InChI Key: RSULHKHOZVIPLF-UHFFFAOYSA-N
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Description

4,4-Difluoro-6-azabicyclo[3.2.0]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective processes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4,4-Difluoro-6-azabicyclo[3.2.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride: A closely related compound with similar properties.

    1,1-Difluoro-2-azabicyclo[2.2.0]hexane: Another bicyclic compound with fluorine atoms and a nitrogen atom.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

4,4-difluoro-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-4-3-9-5(4)6/h4-5,9H,1-3H2

InChI Key

RSULHKHOZVIPLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CN2)(F)F

Origin of Product

United States

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